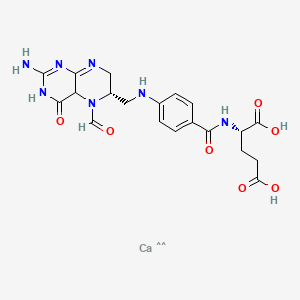
CID 156588514
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “CID 156588514” is a chemical entity listed in the PubChem database PubChem is a public repository for information on the biological activities of small molecules
Preparation Methods
The synthetic routes and reaction conditions for the preparation of CID 156588514 are not explicitly detailed in the available literature. general methods for synthesizing similar compounds often involve multi-step organic synthesis techniques. Industrial production methods typically involve optimizing these synthetic routes to maximize yield and purity while minimizing cost and environmental impact.
Chemical Reactions Analysis
CID 156588514 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the replacement of specific functional groups.
Scientific Research Applications
CID 156588514 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various organic synthesis reactions. In biology, it may be used as a probe to study specific biochemical pathways or as a tool to investigate the function of certain proteins. In medicine, it has potential therapeutic applications, although further research is needed to fully understand its efficacy and safety. In industry, it may be used in the production of specialty chemicals or as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of CID 156588514 involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, altering their activity and thereby affecting various biochemical processes. The exact molecular targets and pathways involved depend on the specific context in which the compound is used. Further research is needed to fully elucidate the detailed mechanism of action.
Comparison with Similar Compounds
CID 156588514 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with similar chemical structures or functional groups. For example, compounds with similar molecular weights or similar types of chemical bonds may exhibit similar properties. this compound may have unique features that make it particularly useful for certain applications. The specific list of similar compounds can be obtained from databases such as PubChem, which provide tools for identifying structurally similar molecules.
Properties
Molecular Formula |
C20H23CaN7O7 |
|---|---|
Molecular Weight |
513.5 g/mol |
InChI |
InChI=1S/C20H23N7O7.Ca/c21-20-25-16-15(18(32)26-20)27(9-28)12(8-23-16)7-22-11-3-1-10(2-4-11)17(31)24-13(19(33)34)5-6-14(29)30;/h1-4,9,12-13,15,22H,5-8H2,(H,24,31)(H,29,30)(H,33,34)(H3,21,23,25,26,32);/t12-,13-,15?;/m0./s1 |
InChI Key |
KKGNWVMDLZQOQX-BDDIODHDSA-N |
Isomeric SMILES |
C1[C@@H](N(C2C(=O)NC(=NC2=N1)N)C=O)CNC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O.[Ca] |
Canonical SMILES |
C1C(N(C2C(=O)NC(=NC2=N1)N)C=O)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O.[Ca] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















